molecular formula C8H8INO2 B1447240 2-Ethoxy-4-iodonicotinaldehyde CAS No. 1706453-26-0

2-Ethoxy-4-iodonicotinaldehyde

Cat. No.: B1447240
CAS No.: 1706453-26-0
M. Wt: 277.06 g/mol
InChI Key: WSRFDEYKWLMMHT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-iodonicotinaldehyde is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . It is a derivative of nicotinaldehyde, featuring an ethoxy group at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-iodonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: 2-Ethoxy-4-iodonicotinic acid.

    Reduction Reactions: 2-Ethoxy-4-iodonicotinalcohol.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Ethoxy-4-iodonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-iodonicotinaldehyde depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of different functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-bromonicotinaldehyde: Similar structure but with a bromine atom instead of iodine.

    2-Ethoxy-4-chloronicotinaldehyde: Contains a chlorine atom at the 4-position.

    2-Ethoxy-4-fluoronicotinaldehyde: Features a fluorine atom at the 4-position.

Uniqueness

2-Ethoxy-4-iodonicotinaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with other molecules .

Properties

IUPAC Name

2-ethoxy-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8-6(5-11)7(9)3-4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRFDEYKWLMMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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